molecular formula C7H7NO2 B1596671 4-Acetylpyridine 1-oxide CAS No. 2402-96-2

4-Acetylpyridine 1-oxide

Cat. No.: B1596671
CAS No.: 2402-96-2
M. Wt: 137.14 g/mol
InChI Key: GUHDDRZAZNIQJB-UHFFFAOYSA-N
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Description

4-Acetylpyridine 1-oxide is an organic compound with the molecular formula C7H7NO2 It is a derivative of pyridine, where the nitrogen atom is oxidized, and an acetyl group is attached to the fourth position of the pyridine ring

Synthetic Routes and Reaction Conditions:

    Oxidation of 4-Acetylpyridine: One common method involves the oxidation of 4-acetylpyridine using hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, yielding this compound with high purity.

    N-Oxidation: Another method involves the direct N-oxidation of 4-acetylpyridine using oxidizing agents such as m-chloroperbenzoic acid. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation.

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using environmentally friendly oxidizing agents. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using crystallization or distillation techniques.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form more complex pyridine derivatives.

    Reduction: It can be reduced back to 4-acetylpyridine using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly at the acetyl group, forming various substituted pyridine derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed:

    Oxidation Products: Higher oxidized pyridine derivatives.

    Reduction Products: 4-acetylpyridine.

    Substitution Products: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

4-Acetylpyridine 1-oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-acetylpyridine 1-oxide involves its interaction with various molecular targets. The oxidized nitrogen atom in the pyridine ring can participate in hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of enzyme activities and other biochemical pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

  • 2-Acetylpyridine 1-oxide
  • 3-Acetylpyridine 1-oxide
  • 4-Acetylpyridine

Comparison:

  • 2-Acetylpyridine 1-oxide and 3-Acetylpyridine 1-oxide: These compounds have the acetyl group attached at different positions on the pyridine ring, leading to different chemical and biological properties.
  • 4-Acetylpyridine: This compound lacks the oxidized nitrogen atom, making it less reactive in certain chemical reactions compared to 4-acetylpyridine 1-oxide.

Properties

IUPAC Name

1-(1-oxidopyridin-1-ium-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-6(9)7-2-4-8(10)5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHDDRZAZNIQJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=[N+](C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10320185
Record name 1-(1-Oxo-1lambda~5~-pyridin-4-yl)ethan-1-one
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Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2402-96-2
Record name 1-(1-Oxido-4-pyridinyl)ethanone
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Record name NSC356032
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Record name 1-(1-Oxo-1lambda~5~-pyridin-4-yl)ethan-1-one
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Record name Ethanone, 1-(1-oxido-4-pyridinyl)
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Synthesis routes and methods I

Procedure details

The 4-acetyl-pyridine N-oxide used is prepared in the following manner: 11.0 ml (100 mmol) of 4-acetyl-pyridine and 31.3 g (100 mmol) of 55% m-chloro-perbenzoic acid are boiled under RF for 16 h in 200 ml of methylene chloride. Precipitation with 200 ml of diethyl ether gives 4-acetyl-pyridine N-oxide; m.p. 132°-133°.
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11 mL
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31.3 g
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200 mL
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Synthesis routes and methods II

Procedure details

In a manner analogous to the preparation of the compound of Example 1, from 3,4,5-trimethoxyphenylguanidine nitrate (2.25 g, 7.81 mmol), 3-dimethylamino-1-(1-oxo-pyrid-4-yl)-2-propen-1-one (880 mg, 7.81 mmol) and sodium hydroxide (344 mg, 8.6 mmol) to give the title compound (1.2 g) as a green solid m.p. 220°. MS m/z 355 (M+H). The 3-dimethylamino-1-(1-oxopyrid-4-yl)-2-propen-1-one used as starting material was prepared by heating a solution of 4-acetylpyridine-N-oxide (2.5 g, 18.2 mmol) in dimethylformamide diethylacetal (30 ml) at reflux for 0.5 h. On cooling the resulting solid was collected and washed with diethyl ether to give the desired product (3.18 g) as an orange solid m.p. 181°. The 4-acetylpyridine-N-oxide was prepared by treating a solution of 4-acetylpyridine (3.0 g, 24.8 mmol) in CH2Cl2 with 3-chloro-peroxybenzoic acid [Aldrich 57-86%] (8.4 g) at room temperature for 12 h. The reaction was filtered, the filtrate concentrated under reduced pressure and the resulting residue subjected to column chromatography [silica 10% methanol-ethyl acetate] to give the desired product (3.2 g) as a white solid m.p. 101°.
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3 g
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8.4 g
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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